15-Keto Limaprost
Description
Overview of Prostaglandin (B15479496) E1 Analogues in Scientific Inquiry
Prostaglandin E1 (PGE1) is a naturally occurring prostaglandin with vasodilatory and antiplatelet properties. researchgate.netwikipedia.org Synthetic analogues of PGE1, such as Limaprost (B1675396), have been developed for scientific and therapeutic research. patsnap.compatsnap.com These analogues mimic the effects of endogenous PGE1 and are valuable tools for investigating the physiological and pathophysiological roles of prostaglandins (B1171923). patsnap.comresearchgate.net Limaprost, for example, is an oral PGE1 analogue that has been studied for its ability to improve blood flow and inhibit platelet aggregation. researchgate.netdrugbank.comnih.gov The development of various PGE1 analogues has allowed researchers to explore their potential in conditions associated with poor circulation and nerve compression. patsnap.comresearchgate.net
The structural modifications in these analogues can influence their potency, receptor selectivity, and metabolic stability, providing a rich area for structure-activity relationship studies. acs.org For instance, Limaprost has demonstrated a significantly higher potency in inhibiting platelet adhesiveness compared to native PGE1. Research into these analogues continues to provide valuable insights into prostaglandin signaling pathways and their therapeutic potential.
Enzymatic Derivatization to 15-Keto Metabolites: The Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) in Prostanoid Inactivation and Regulation
The biological activity of prostaglandins is terminated through metabolic inactivation, a process in which the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) plays a crucial, rate-limiting role. pnas.orgstemcell.com This enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to form 15-keto derivatives, which are generally considered to be biologically inactive metabolites. stemcell.comontosight.aiwikipedia.org This conversion is a key step in regulating the levels and actions of prostaglandins in various tissues. ontosight.ai
15-PGDH is found in numerous tissues, including the lungs, kidneys, and colon, and its expression is critical for maintaining tissue homeostasis. ontosight.ai Dysregulation of 15-PGDH has been implicated in several diseases, including cancer and inflammatory disorders. ontosight.aiplos.org For example, reduced 15-PGDH expression in some cancers leads to elevated prostaglandin levels, which can promote tumor growth. pnas.orgontosight.ai Consequently, 15-PGDH is considered a tumor suppressor and a potential target for therapeutic intervention. pnas.orgresearchgate.net The study of 15-PGDH and its inhibitors is an active area of research for understanding and potentially controlling inflammation and cell proliferation. plos.orgresearchgate.net
Contextualizing 15-Keto Limaprost within Prostaglandin Research
Limaprost, as a PGE1 analogue, undergoes metabolism in the body. amazonaws.commims.commedtigo.com One of the metabolic pathways involves oxidation, which can lead to the formation of derivatives like this compound. The introduction of a keto group at the 15-position is a result of the action of enzymes such as 15-PGDH.
The generation of this compound is significant in the context of prostaglandin research for several reasons. While 15-keto metabolites have traditionally been viewed as inactive, recent studies have suggested that some 15-keto derivatives, such as 15-keto-PGE2, can exhibit biological activity. plos.orgmedchemexpress.comresearchgate.netnih.gov For instance, 15-keto-PGE2 has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and modulate EP receptor signaling. plos.orgresearchgate.netnih.govmdc-berlin.de This emerging evidence challenges the long-held belief that 15-keto prostaglandins are simply inactive byproducts.
Interactive Data Tables
Table 1: Key Compounds in Prostaglandin Metabolism and Research
| Compound Name | Class | Key Role |
| Prostaglandin E1 (PGE1) | Prostaglandin | Natural vasodilator and antiplatelet agent. researchgate.netwikipedia.org |
| Limaprost | PGE1 Analogue | Synthetic compound used in research for its vasodilatory and antiplatelet effects. researchgate.netdrugbank.comnih.gov |
| This compound | Metabolite | A metabolic derivative of Limaprost. |
| 15-keto-Prostaglandin E2 | Metabolite | A metabolite of PGE2, now understood to have biological activity. plos.orgmedchemexpress.comresearchgate.netnih.gov |
Table 2: Enzymes and Receptors in Prostaglandin Signaling
| Name | Type | Function |
| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Enzyme | Catalyzes the inactivation of prostaglandins to their 15-keto forms. pnas.orgstemcell.com |
| Prostaglandin E2 receptor (EP receptors) | Receptor | Binds prostaglandins like PGE2 and its analogues, mediating their cellular effects. drugbank.comresearchgate.netnih.gov |
| Peroxisome proliferator-activated receptor-gamma (PPAR-γ) | Nuclear Receptor | Activated by certain 15-keto prostaglandins, involved in regulating gene expression. plos.orgresearchgate.net |
Properties
Molecular Formula |
C₂₂H₃₄O₅ |
|---|---|
Molecular Weight |
378.5 |
Synonyms |
(2E,11α,13E,17S)-11-Hydroxy-17,20-dimethyl-9,15-dioxoprosta-2,13-dien-1-oic Acid; |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 15 Keto Limaprost in Biological Systems
Endogenous Formation of 15-Keto Limaprost (B1675396) from Limaprost
Limaprost, like endogenous prostaglandins (B1171923), undergoes rapid metabolism in biological systems. sci-hub.st The primary transformation leading to the formation of 15-Keto Limaprost involves the oxidation of the hydroxyl group at the C-15 position of the parent Limaprost molecule. This conversion is a critical step in the metabolic cascade of prostaglandins. While direct studies detailing the endogenous formation of this compound are specific, the process is analogous to the metabolism of other E-type prostaglandins, such as PGE1 and PGE2. nih.govthno.org For instance, PGE1 is metabolized by 15-hydroxydehydrogenase, resulting in 15-keto metabolites. nih.gov This enzymatic oxidation is a common and rapid metabolic fate for many prostaglandins, converting the biologically active 15-hydroxy compound into a less active 15-keto derivative. thno.orgnih.gov Therefore, the formation of this compound is a predicted and significant metabolic event following the administration of Limaprost.
Pathways of Limaprost Degradation and the Generation of 15-Keto Metabolites
The degradation of Limaprost is a multifaceted process involving several metabolic pathways, similar to those for endogenous fatty acids and prostaglandins. sci-hub.st The generation of 15-keto metabolites is a key feature of this degradation. The metabolic pathway for prostaglandins typically begins with the oxidation of the 15-hydroxyl group to a ketone by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding a 15-keto-prostaglandin. nih.govnih.gov This is often followed by the reduction of the C13-C14 double bond. For example, the metabolism of a similar compound, Prostanit (a PGE1 derivative), leads to the formation of 13,14-dihydro-15-keto-PGE1. nih.gov Beyond this initial conversion, Limaprost is also metabolized through pathways common to fatty acids, such as β-oxidation and ω-oxidation. sci-hub.stmedtigo.com These subsequent steps further break down the molecule for excretion. medtigo.com
Stability Profile of this compound in relation to Parent Prostaglandins
Research indicates that 15-keto derivatives of prostaglandins exhibit greater stability compared to their parent compounds. nih.gov The conversion of the 15-hydroxyl group to a keto group, as seen in this compound, fundamentally alters the molecule's susceptibility to further enzymatic degradation. vulcanchem.com Specifically, the presence of the keto group at position 15 may reduce the molecule's degradation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). vulcanchem.com This increased stability could potentially prolong the compound's presence in biological systems, although it is generally considered a step toward inactivation. nih.govnih.gov The parent compound, Limaprost, is known to be chemically unstable, particularly in solution, which has necessitated its formulation with stabilizing agents like alfadex (α-cyclodextrin) for therapeutic use. jst.go.jp The formation of the 15-keto metabolite represents a shift from a highly active but unstable molecule to a more stable but less biologically active form. nih.gov
Investigation of Enzymes Involved in this compound Biotransformation
The biotransformation of Limaprost into its 15-keto form and subsequent metabolites is orchestrated by specific enzymes that handle prostaglandin (B15479496) and fatty acid metabolism. sci-hub.st
The principal enzyme responsible for the conversion of prostaglandins to their 15-keto metabolites is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). thno.orgnih.gov This NAD+-dependent enzyme catalyzes the oxidation of the 15-hydroxyl group, which is the key step in the biological inactivation of many prostaglandins, including prostaglandin E2 (PGE2). thno.orgnih.gov Given that Limaprost is a prostaglandin E1 analogue, 15-PGDH is the primary enzyme implicated in its conversion to this compound. vulcanchem.comdrugbank.com The modification of the prostaglandin structure at the 15-position, creating the keto group, is thought to reduce the molecule's susceptibility to further action by 15-PGDH, highlighting the enzyme's specific substrate requirements. vulcanchem.com
Table 1: Key Enzyme in Limaprost to this compound Conversion
| Enzyme | Abbreviation | Function | Cofactor | Effect on Limaprost |
|---|---|---|---|---|
| 15-hydroxyprostaglandin dehydrogenase | 15-PGDH | Catalyzes the oxidation of the 15-hydroxyl group to a 15-keto group. nih.gov | NAD+ | Converts Limaprost to this compound, initiating its inactivation. thno.orgvulcanchem.com |
Following the initial formation of this compound, other enzymatic processes contribute to its further metabolism and clearance. Limaprost and its metabolites are subject to the same enzymatic machinery that degrades other fatty acids. sci-hub.st These pathways include:
β-oxidation: A major pathway for fatty acid degradation, which systematically shortens the carboxyl acid (alpha) chain of the prostaglandin molecule. medtigo.com
ω-oxidation: This pathway involves the oxidation of the terminal methyl group (omega end) of the fatty acid side chain. sci-hub.st
These metabolic routes ensure the complete breakdown of the prostaglandin structure, facilitating its eventual excretion from the body. medtigo.com
Compound Reference Table
Preclinical Pharmacokinetic and Disposition Studies of 15 Keto Limaprost
Absorption and Distribution Characteristics in Preclinical Animal Models
The concept of "absorption" for 15-Keto Limaprost (B1675396) is predominantly characterized by its rate of formation from the parent compound, Limaprost. Following administration, Limaprost, like other PGE1 analogues, undergoes extensive and rapid metabolism. hres.ca A significant portion of this conversion occurs during the first pass through the pulmonary circulation, where the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the C15-hydroxyl group. hres.cageneesmiddeleninformatiebank.nldrugbank.com This process is highly efficient, with 60-90% of the parent drug being metabolized in a single pass through the lungs. hres.cadrugbank.com
Once formed, the 15-keto metabolites are distributed systemically. In a study involving the intravenous administration of a PGE1 prodrug (Prostanit) to rabbits, the secondary metabolite 13,14-dihydro-15-keto-PGE1 was detected rapidly in plasma, reaching its maximum concentration (Cmax) almost immediately (at the 2-minute time point). nih.gov This indicates swift formation and distribution into the central compartment. The subsequent decline in plasma levels suggests distribution to other tissues and ongoing elimination.
Elimination Kinetics and Metabolic Clearance in Preclinical Systems
The elimination of 15-keto metabolites is a rapid process, though generally slower than the clearance of the parent PGE1 compound. These metabolites are considered biologically inactive or possess only a fraction of the parent drug's activity. hres.cadrugbank.com
A key preclinical study in conscious beagle dogs investigated the disposition of PGE1 by measuring the plasma concentrations of its major pulmonary metabolite, 13,14-dihydro-15-keto-PGE1. nih.gov After intravenous administration of PGE1, the metabolite's plasma concentrations declined in a biexponential manner. The terminal half-life was found to be consistent across different dosing regimens, ranging from 25 to 34 minutes. nih.gov This is significantly longer than the half-life of the parent PGE1, which is estimated to be between 30 seconds and 10 minutes. hres.ca
The clearance of 13,14-dihydro-15-keto-PGE1 in beagles was determined to be between 10-14 mL/kg/min. nih.gov These metabolites are further broken down into smaller, inactive compounds that are primarily excreted by the kidneys. drugbank.comcbg-meb.nl Studies have shown that after administration of labeled Alprostadil, approximately 90% of the dose is excreted in the urine as metabolites within 24 hours. cbg-meb.nl
Table 1: Pharmacokinetic Parameters of 13,14-dihydro-15-keto-PGE1 in Beagle Dogs Following Intravenous Administration of PGE1 nih.gov
| Parameter | Value |
| Terminal Half-Life (t½) | 25 - 34 minutes |
| Clearance (CL) | 10 - 14 mL/kg/min |
| Appearance in Plasma | Instantaneous |
Comparative Pharmacokinetics of 15-Keto Limaprost with Limaprost in Animal Models
The pharmacokinetic profiles of Limaprost (and PGE1) and its 15-keto metabolites are markedly different, reflecting a classic parent-metabolite relationship where the parent drug is rapidly cleared via metabolism.
Parent Compound (Limaprost/PGE1): Characterized by an extremely short biological half-life, often measured in seconds to a few minutes. hres.ca Its clearance is very high due to extensive first-pass metabolism in the lungs. drugbank.com This rapid inactivation limits the systemic exposure of the parent drug.
15-Keto Metabolites (e.g., 13,14-dihydro-15-keto-PGE1): These metabolites exhibit a longer half-life compared to the parent compound, approximately 30 minutes in preclinical models like the beagle dog. nih.gov Their formation is the rate-limiting step in their appearance in plasma, while their own metabolic breakdown and renal excretion govern their elimination. Although more stable than the parent drug, their clearance is still considered rapid. The higher stability of 15-keto derivatives compared to the source PGE1 has been noted. nih.gov
The measurement of these more stable 15-keto metabolites in plasma is often used as a reliable indirect index to monitor the in vivo disposition and pharmacokinetics of the parent PGE1 drug, as direct measurement of the transient parent compound is analytically challenging. nih.govnih.gov
Table 2: Comparative Pharmacokinetic Profile of PGE1 vs. its 15-Keto Metabolite
| Feature | Prostaglandin (B15479496) E1 (Parent) | 13,14-dihydro-15-keto-PGE1 (Metabolite) |
| Primary Clearance Mechanism | Metabolic conversion via 15-PGDH in lungs drugbank.com | Further metabolism and renal excretion drugbank.comcbg-meb.nl |
| Biological Half-Life (t½) | Very short (seconds to 10 minutes) hres.ca | Rapid, but longer than parent (~30 minutes) nih.gov |
| Systemic Exposure | Low due to high first-pass metabolism hres.ca | Proportional to the dose of the parent drug nih.gov |
| Biological Activity | Potent vasodilator and anti-platelet agent | Inactive or weakly active hres.cadrugbank.comcaymanchem.com |
Methodologies for Assessing this compound Exposure in Biological Matrices (Preclinical)
Accurate quantification of this compound and related metabolites in preclinical biological matrices like plasma is essential for pharmacokinetic studies. Due to their low endogenous and post-administration concentrations, highly sensitive and specific analytical methods are required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant method for the quantification of 15-keto prostaglandins (B1171923). nih.gov Gas chromatography-mass spectrometry (GC-MS/MS) has also been utilized. nih.govnih.gov These methods offer high specificity and sensitivity. Key features of the LC-MS/MS methodology include:
Sample Preparation: Extraction from the biological matrix, typically using solid-phase extraction (SPE), to remove interfering substances and concentrate the analyte. nih.gov
Chromatographic Separation: Use of reversed-phase liquid chromatography to separate the analyte from other endogenous compounds.
Detection: Tandem mass spectrometry, often operating in negative ion mode with selected reaction monitoring (SRM), provides high selectivity and allows for quantification at the picogram-per-milliliter (pg/mL) level. nih.gov
Internal Standards: The use of stable isotope-labeled internal standards (e.g., deuterated analogues) is critical to correct for analyte loss during sample preparation and for variability in instrument response, ensuring accuracy and precision. nih.gov
Immunoassays: Radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) have also been developed for measuring 15-keto prostaglandins. nih.govantibodies-online.comvwr.comcaymanchem.com An RIA was developed for 13,14-dihydro-15-keto-PGE2 after its chemical conversion to a more stable bicyclic derivative, achieving a sensitivity of 12 pg. nih.gov Commercially available ELISA kits can measure 13,14-dihydro-15-keto PGF2α in plasma with detection limits around 15-20 pg/mL. antibodies-online.comcaymanchem.com While often simpler to perform than MS-based methods, immunoassays can sometimes be limited by the cross-reactivity of antibodies with structurally similar compounds.
Molecular Mechanisms and Biological Activities of 15 Keto Prostaglandins with Focus on Relevance to 15 Keto Limaprost
Historically Perceived Inactivity vs. Emerging Bioactive Roles
For many years, 15-keto prostaglandins (B1171923), such as 15-keto prostaglandin (B15479496) E2 (15-keto-PGE2), were largely regarded as inactive metabolites of their parent compounds, like PGE2. nih.govsnu.ac.krjst.go.jpresearchgate.net This perception stemmed from the understanding that the oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) was a key step in the catabolic inactivation of prostaglandins. nih.govnih.gov Early studies often showed that these metabolites had significantly lower affinity for prostanoid receptors compared to the parent prostaglandins, reinforcing the view of their biological inertness. nih.govcaymanchem.com
However, a growing body of research has challenged this long-held belief, revealing that 15-keto prostaglandins are not merely inactive waste products but are in fact bioactive molecules with unique roles. mdc-berlin.denih.govnih.govfu-berlin.de Recent in vitro and in vivo studies have demonstrated that compounds like 15-keto-PGE2 can engage with cellular signaling pathways, sometimes in ways distinct from their precursors. nih.govresearchgate.net They have been shown to possess anti-inflammatory, anti-carcinogenic, and signaling-modulatory properties. nih.govnih.gov For instance, 15-keto-PGE2 can act as a partial or biased agonist on certain prostanoid receptors and can also interact with other cellular targets, including nuclear receptors and transcription factors. nih.govmdc-berlin.deresearchgate.netplos.org This paradigm shift suggests that the formation of 15-keto metabolites, including 15-keto limaprost (B1675396), may represent a mechanism for generating signaling molecules with new or modulatory functions, rather than simply a pathway for inactivation. nih.govnih.gov
Receptor Interactions and Ligand-Binding Profiles of 15-Keto Prostaglandins
The bioactivity of 15-keto prostaglandins is intrinsically linked to their ability to interact with cellular receptors. While their binding to prostanoid receptors is generally weaker than their parent compounds, the nature of these interactions is nuanced and functionally significant. nih.govcaymanchem.com
Research has revealed that 15-keto prostaglandins can act as modulators of prostanoid receptors, particularly the EP2 and EP4 receptors for E-type prostaglandins. mdc-berlin.deresearchgate.net Rather than being simple inactive binders, they often function as partial or biased agonists. nih.govnih.gov
A partial agonist is a ligand that binds to and activates a receptor but has only partial efficacy relative to a full agonist. Studies on 15-keto-PGE2 show that it acts as a partial agonist at EP4 receptors for several signaling pathways. nih.govjst.go.jp Furthermore, 15-keto-PGE2 can function as a "biased agonist." A biased agonist preferentially activates one of several signaling pathways downstream of a single receptor. For example, 15-keto-PGE2 demonstrates biased activity for the Gαs-protein-coupled cAMP-mediated pathway at EP2 receptors, where it can act as a full agonist, while being only a partial agonist for other pathways like β-catenin/TCF-mediated signaling. nih.gov This suggests a role for 15-keto prostaglandins in fine-tuning the cellular response to inflammation, potentially taking over from the parent prostaglandin to terminate or modulate the signal, a concept referred to as a "switched agonist" role. nih.govnih.gov
The binding affinities of 15-keto prostaglandins for prostanoid receptors are demonstrably different from their parent compounds. In general, the affinity is lower, which historically contributed to the perception of their inactivity. For example, the binding affinity of 15-keto-PGE2 for EP2 and EP4 receptors is considerably weaker than that of PGE2. nih.govcaymanchem.com
In competitive whole-cell radioligand binding assays using HEK cells, the IC50 value (the concentration required to inhibit 50% of specific binding) for PGE2 at the EP2 receptor was approximately 2.94 nM, whereas for 15-keto-PGE2 it was about 118 nM. nih.gov The difference was even more pronounced at the EP4 receptor. nih.gov This differential affinity is critical; it suggests that under physiological conditions where both the parent prostaglandin and its 15-keto metabolite are present, the balance of receptor activation will be highly dependent on their relative concentrations and the specific receptor subtypes expressed on the cell. nih.gov
Table 1: Comparative Binding Affinities of 15-Keto-PGE2 and PGE2 at EP Receptors
This table summarizes the inhibitory concentration (IC50) and binding affinity (Ki) values from various studies. Note that values can differ based on the cell type and assay conditions used.
| Compound | Receptor | Cell Type | Assay Metric | Value (µM) | Reference(s) |
| 15-Keto-PGE2 | EP2 | HEK | IC50 | 0.117 | caymanchem.comcaymanchem.com |
| EP4 | HEK | IC50 | 2.82 | caymanchem.comcaymanchem.com | |
| EP2 | CHO | Ki | 2.6 | caymanchem.com | |
| EP4 | CHO | Ki | 15 | caymanchem.com | |
| PGE2 | EP2 | HEK | IC50 | 0.00294 | nih.gov |
| EP4 | HEK | IC50 | ~0.0003 | nih.gov |
Intracellular Signaling Cascades Affected by 15-Keto Prostaglandins (e.g., cAMP modulation)
15-keto prostaglandins modulate several key intracellular signaling cascades, primarily through their interaction with G-protein coupled prostanoid receptors. nih.govresearchgate.net One of the most well-documented effects is the modulation of cyclic AMP (cAMP) levels. mdc-berlin.deresearchgate.net
Through their interaction with Gαs-coupled EP2 and EP4 receptors, 15-keto prostaglandins like 15-keto-PGE2 can stimulate adenylyl cyclase to produce cAMP. nih.govresearchgate.net While the potency (EC50) of 15-keto-PGE2 in inducing cAMP formation is lower than that of PGE2, its efficacy (Emax) can be comparable, particularly at the EP2 receptor where it can act as a full agonist. nih.govjst.go.jp At the EP4 receptor, it typically acts as a partial agonist for cAMP formation. jst.go.jpresearchgate.net
Beyond cAMP, these compounds also influence other signaling pathways. Studies have shown that 15-keto-PGE2 can activate β-catenin/TCF-mediated transcriptional activity and the phosphorylation of extracellular signal-regulated kinases (ERKs), although again, often as a partial agonist compared to PGE2. nih.govjst.go.jp This ability to differentially modulate multiple signaling pathways downstream of the same receptor highlights the complexity of their biological role. nih.gov
Table 2: Effect of 15-Keto-PGE2 on Intracellular Signaling Pathways via EP2/EP4 Receptors
This table outlines the agonistic effect of 15-keto-PGE2 on various signaling pathways relative to the full agonist, PGE2.
| Receptor | Signaling Pathway | Effect of 15-Keto-PGE2 | Agonist Type | Reference(s) |
| EP2 | cAMP Formation | Full activation (Emax ~100% of PGE2) | Full Agonist | nih.govjst.go.jp |
| β-catenin/TCF Signaling | Partial activation (Emax ~83% of PGE2) | Partial Agonist | nih.gov | |
| ERK Phosphorylation | Partial activation (Emax ~70% of PGE2) | Partial Agonist | nih.gov | |
| EP4 | cAMP Formation | Partial activation (Emax ~50% of PGE2) | Partial Agonist | nih.govjst.go.jpresearchgate.net |
| β-catenin/TCF Signaling | Partial activation (Emax ~50% of PGE2) | Partial Agonist | jst.go.jp | |
| ERK Phosphorylation | Partial activation (Emax ~70% of PGE2) | Partial Agonist | jst.go.jp |
Covalent Modification of Target Proteins by 15-Keto Prostaglandins (e.g., STAT3, NF-κB, Keap1)
A distinct and crucial mechanism of action for 15-keto prostaglandins, separating them from their parent compounds, is their ability to covalently modify proteins. nih.govresearchgate.net This activity is attributed to the presence of an α,β-unsaturated carbonyl group in their structure, which is an electrophilic center susceptible to Michael addition reactions with nucleophilic residues on proteins, particularly the thiol groups of cysteine. nih.govnih.govaacrjournals.org This covalent binding can directly alter the function of key signaling proteins.
STAT3 (Signal Transducer and Activator of Transcription 3): 15-keto-PGE2 has been shown to directly bind to and inactivate STAT3, a transcription factor often aberrantly activated in cancer. snu.ac.krsmolecule.com By covalently modifying cysteine residues (specifically Cys259) on STAT3, 15-keto-PGE2 suppresses its phosphorylation, dimerization, and nuclear translocation, thereby inhibiting its transcriptional activity and suppressing cancer cell growth and proliferation. researchgate.netnih.govmedchemexpress.com
NF-κB (Nuclear Factor κ-light-chain-enhancer of activated B cells): The pro-inflammatory NF-κB pathway is another major target. Research demonstrates that 15-keto-PGE2 can covalently modify cysteine residues on the NF-κB subunits p65 (at Cys120) and p105/p50 (at Cys59). nih.govresearchgate.net This modification inhibits the activation of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and exhibiting a potent anti-inflammatory effect. nih.govncl.edu.tw
Keap1 (Kelch-like ECH-associated protein 1): 15-keto-PGE2 modifies Keap1, the primary negative regulator of the transcription factor Nrf2. researchgate.netnih.gov Covalent modification of a specific cysteine residue on Keap1 (Cys288) disrupts its ability to target Nrf2 for degradation. nih.govresearchgate.net This leads to the stabilization and activation of Nrf2, which in turn upregulates the expression of antioxidant and cytoprotective genes, representing a key anti-inflammatory and anti-oxidative mechanism. researchgate.netnih.gov
The mechanism of thiol modification by 15-keto prostaglandins is centered on the reactivity of the α,β-unsaturated ketone moiety. researchgate.netnih.gov This electrophilic structure readily reacts with the nucleophilic thiol group (-SH) of cysteine residues within target proteins. nih.gov This covalent adduction is a form of post-translational modification that can induce conformational changes in the protein, block active sites, or interfere with protein-protein interactions. csic.es
The functional consequences of this thiol modification are profound:
Inhibition of Pro-inflammatory Pathways: By modifying STAT3 and NF-κB, 15-keto prostaglandins can directly shut down key transcription factors that drive inflammation and cell proliferation. researchgate.netresearchgate.net This is a primary mechanism for their observed anti-inflammatory and anti-cancer activities. nih.govnih.gov
Activation of Anti-oxidative Responses: The modification of Keap1 is a classic example of activating a protective pathway. researchgate.net By relieving the inhibition of Nrf2, 15-keto prostaglandins bolster the cell's antioxidant defenses. nih.gov
Reversibility: The inhibitory effects of 15-keto-PGE2 on proteins like STAT3 can be abrogated by thiol-reducing agents such as dithiothreitol, which confirms that the interaction is dependent on the modification of cysteine residues. snu.ac.krresearchgate.net
This capacity for covalent modification provides a receptor-independent mechanism of action for 15-keto prostaglandins, including potentially 15-keto limaprost, allowing them to exert biological effects that are distinct from their parent prostaglandin molecules.
Implications for Protein Activity and Cellular Pathways
The introduction of a keto group at the C-15 position, as seen in this compound, fundamentally alters the molecule's reactivity and its interaction with cellular machinery. This structural change imparts electrophilic properties to the prostaglandin, enabling it to directly modulate protein function and influence cellular signaling pathways through mechanisms that extend beyond simple receptor agonism.
One of the most significant implications is the ability of 15-keto prostaglandins to form covalent adducts with cellular proteins. This reactivity stems from the α,β-unsaturated carbonyl group within their structure. This group allows 15-keto prostaglandins to act as Michael acceptors, reacting with nucleophilic residues on proteins, particularly the cysteine thiol group. nih.gov This covalent modification can alter the target protein's conformation, activity, and interaction with other molecules.
Research on the closely related compound, 15-keto-prostaglandin E₂ (15-keto-PGE₂), provides a powerful model for understanding these effects. Studies have demonstrated that 15-keto-PGE₂ can covalently modify key signaling proteins, thereby regulating major cellular pathways:
NF-κB Pathway: 15-keto-PGE₂ has been shown to directly interact with subunits of the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB), a central regulator of inflammation. By forming covalent bonds with specific cysteine residues on the p65 and p105/p50 subunits of NF-κB, it can inhibit the activation of this pro-inflammatory pathway. nih.gov This modification can interfere with the nuclear entry of NF-κB, its dimerization, and its ability to bind to DNA, ultimately suppressing the expression of inflammatory cytokines like IL-6 and TNF-α. nih.gov
Nrf2 Pathway: 15-keto-PGE₂ can also activate anti-inflammatory and antioxidant responses. It has been found to modify the Kelch-like ECH-associated protein 1 (Keap1), which is the primary negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). nih.gov Covalent modification of Keap1 by 15-keto-PGE₂ disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes, which protect the cell from oxidative stress. nih.gov
Furthermore, 15-keto prostaglandins may function as biased or partial agonists at prostanoid receptors. While prostaglandin E₂ (PGE₂) is a full agonist at both EP2 and EP4 receptors, studies on 15-keto-PGE₂ reveal a more nuanced interaction. 15-keto-PGE₂ acts as a full agonist for EP2 receptors in cAMP formation but behaves as a partial agonist at EP4 receptors for the same pathway. nih.gov This differential activity suggests that metabolites like this compound may not simply be "inactive" but could act as "switched agonists," capable of selectively activating certain downstream signaling cascades while dampening others, thereby fine-tuning the cellular response initiated by the parent compound. nih.gov
Table 1: Effects of 15-Keto-PGE₂ on Key Signaling Proteins and Pathways
| Target Protein | Site of Action | Mechanism of Action | Consequence of Interaction |
| NF-κB (p65, p105/p50) | Cysteine Residues nih.gov | Covalent modification via Michael addition nih.gov | Inhibition of NF-κB nuclear translocation, dimerization, and DNA binding; suppression of pro-inflammatory gene expression. nih.gov |
| Keap1 | Cysteine Residues nih.gov | Covalent modification, disrupting the Keap1-Nrf2 complex nih.gov | Activation of the Nrf2 anti-oxidative pathway. nih.gov |
| EP2 Receptor | Receptor Binding Site nih.gov | Full Agonist nih.gov | Activation of Gαs-protein coupled signaling and cAMP formation. nih.gov |
| EP4 Receptor | Receptor Binding Site nih.gov | Partial Agonist nih.gov | Partial activation of cAMP formation compared to PGE₂. nih.gov |
Investigation of Distinct Biological Effects of this compound Beyond its Role as a Simple Metabolite
Historically, the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto moiety was considered a primary step in their biological inactivation. caymanchem.com The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) rapidly catalyzes this conversion, typically leading to metabolites with greatly diminished classical prostanoid receptor activity. caymanchem.com However, emerging evidence challenges the view that 15-keto metabolites, and by extension this compound, are merely inactive byproducts.
A critical aspect of this compound is its potential for enhanced metabolic stability. The presence of the keto group at position 15 makes the compound less susceptible to enzymatic degradation by 15-PGDH. vulcanchem.com This reduced degradation could prolong the biological half-life of the molecule compared to its parent compound, limaprost, allowing for a more sustained duration of action. vulcanchem.comnih.gov This increased stability suggests that this compound may accumulate in tissues and exert prolonged biological effects. nih.gov
Beyond enhanced stability, research into related 15-keto prostaglandins demonstrates that they possess distinct biological activities, independent of the parent compound. As detailed in the previous section, 15-keto-PGE₂ exhibits potent anti-inflammatory effects by directly modulating the NF-κB and Nrf2 pathways through covalent protein modification. nih.gov These actions are not characteristic of PGE₂ itself and represent a clear gain of function in the metabolite. This suggests that this compound may similarly possess unique pharmacological activities that are not simply a weaker version of limaprost's effects.
The concept of "switched agonism" further supports the idea of a distinct biological role. The ability of 15-keto-PGE₂ to act as a biased agonist at EP receptors, with a different signaling signature than PGE₂, indicates a sophisticated mechanism for modulating cellular responses. nih.gov Rather than simply terminating the signal, the metabolite actively transitions the cell to a different state. For instance, after an initial pro-inflammatory response is triggered by a primary prostaglandin via one receptor (e.g., EP4), its 15-keto metabolite could take over and engage a different receptor (e.g., EP2) to gradually resolve inflammation and restore homeostasis. nih.gov This nuanced signaling potential suggests that this compound could play a specific role in the resolution phase of biological processes initiated by limaprost.
Therefore, this compound should be investigated not as an inert metabolite, but as a potentially active biological mediator with a unique profile of metabolic stability, direct protein-modifying capabilities, and biased receptor signaling that collectively contribute to a distinct pharmacological effect.
Table 2: Comparison of Receptor Activity Profile for PGE₂ vs. 15-Keto-PGE₂ (Illustrative Model)
| Ligand | Target Receptor | Agonist Type | Relative Efficacy (cAMP Formation) | Implication |
| PGE₂ | EP2 | Full Agonist nih.gov | High | Strong activation of cAMP pathway. nih.gov |
| 15-Keto-PGE₂ | EP2 | Full Agonist nih.gov | High | Maintains cAMP signaling through this receptor. nih.gov |
| PGE₂ | EP4 | Full Agonist nih.gov | High | Strong activation of cAMP pathway. nih.gov |
| 15-Keto-PGE₂ | EP4 | Partial Agonist nih.gov | ~50% of PGE₂ nih.gov | Modulates/reduces the signal initiated by PGE₂, demonstrating biased agonism. nih.gov |
Advanced Analytical Methodologies for 15 Keto Limaprost Research and Development
High-Sensitivity Quantification Techniques for 15-Keto Limaprost (B1675396) in Biological Samples
The extremely low levels of 15-Keto Limaprost in biological samples necessitate the use of analytical methods with sub-picogram per milliliter (pg/mL) lower limits of quantification (LLOQ).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the bioanalysis of prostaglandins (B1171923) and their metabolites, including this compound, due to its high sensitivity and selectivity. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. For the analysis of prostanoids, electrospray ionization (ESI) in the negative ion mode is commonly utilized. nih.gov
Recent advancements have led to the development of simplified one-dimensional (1D) LC-MS/MS methods that offer high sensitivity and faster run times compared to more complex setups. sciex.jp For instance, a 1D-LC-MS/MS assay utilizing a QTRAP® 6500+ system achieved an LLOQ of 0.3 pg/mL in human plasma, with a significantly reduced analysis time of 15 minutes. sciex.jp This method's robustness makes it suitable for regulated bioanalysis in pharmacokinetic research. sciex.jp
A study employing differential mobility spectrometry (DMS) combined with LC-MS/MS has further enhanced sensitivity and selectivity, effectively overcoming challenges posed by potent endogenous interferences in Limaprost quantification. nih.gov This innovative approach allows for the accurate measurement of extremely low plasma concentrations, a critical requirement for pharmacokinetic and bioequivalence studies. nih.gov
Table 1: Performance of a 1D-LC-MS/MS Method for Limaprost Quantification
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.3 pg/mL |
| Analysis Time | 15 minutes |
| Linearity Range | 0.3 pg/mL to 15 pg/mL |
| QC Levels | 0.6 pg/mL, 3 pg/mL, 12 pg/mL |
| QC Sample Reproducibility (CV) | < 2% |
Data sourced from a study on a simplified 1D-LC-MS/MS assay for Limaprost in human plasma. sciex.jp
Two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC/MS/MS) offers enhanced separation capabilities, which are particularly beneficial for complex biological samples where co-eluting endogenous compounds can interfere with the analyte of interest. chromatographyonline.com This technique employs two different chromatographic separation mechanisms, significantly increasing the resolving power. chromatographyonline.comnih.gov
An on-line 2D-LC/MS/MS system has been successfully developed and validated for the simultaneous determination of various prostaglandins and their metabolites in human plasma. nih.gov In this setup, two reverse-phase analytical columns are linked by a trapping column. nih.govresearchgate.net By using different organic solvents in each dimension, such as methanol (B129727) in the first and acetonitrile (B52724) in the second, the resolving power is increased. nih.gov This method has demonstrated high selectivity and sensitivity, with LLOQs as low as 0.5 pg/mL for some prostaglandins. nih.gov
While highly effective, 2D-LC/MS/MS methods can be complex to develop and optimize, often involving long analysis times of over 50 minutes. sciex.jpsciex.com However, for analytes like Limaprost, which are present at very low concentrations, the enhanced selectivity of 2D-LC/MS/MS has been crucial for achieving the necessary sensitivity. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of prostaglandins. Negative-ion chemical ionization (NICI) is a particularly sensitive ionization technique for electrophilic compounds. For GC-MS analysis, derivatization of the analytes is often required.
GC/NICI-MS has been shown to be a powerful tool for the determination of low-dosed and/or polar drugs and their metabolites in biological samples. nih.gov This technique can provide high sensitivity, with detection limits in the picogram range. For instance, a GC/MS assay for N-acetylcysteine conjugates of valproic acid metabolites achieved a limit of quantification of 0.1 µg/mL, equivalent to 100 pg of each metabolite. nih.gov The high sensitivity of NICI-GC-MS makes it a valuable technique for quantifying trace levels of compounds like this compound in biological matrices. nih.govnih.gov
Development and Validation of Analytical Methods for this compound
The development and validation of analytical methods are critical to ensure the reliability and accuracy of the data generated. omicsonline.org This process involves establishing that the analytical procedure is suitable for its intended purpose. omicsonline.org Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), range, accuracy, and precision.
For methods intended for use in regulated environments such as Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP), development and validation must follow strict protocols and acceptance criteria, such as those outlined in the ICH guidelines Q2(R1). omicsonline.org The use of well-characterized reference materials with documented purities is a key requirement for method validation.
An effective analytical method development and validation process can lead to significant improvements in precision and a reduction in bias errors. omicsonline.org It is an interdependent and continuous task involving research and development, quality control, and quality assurance departments. omicsonline.org
Use of Stable Isotope-Labeled this compound as Internal Standards in Quantitative Analysis
The use of stable isotope-labeled (SIL) internal standards is the gold standard in quantitative mass spectrometry-based bioanalysis. crimsonpublishers.comcrimsonpublishers.com SIL internal standards, such as those incorporating deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), have nearly identical physicochemical properties to the analyte of interest but a different mass. crimsonpublishers.comresearchgate.net This allows them to effectively compensate for variability during sample preparation, chromatography, and ionization. researchgate.netnih.gov
The switch from using structural analogues to SIL internal standards has been shown to reduce variations in mass spectrometry results, including ionization issues, and improve the accuracy and precision of the analysis. crimsonpublishers.com For example, deuterium-labeled derivatives of Limaprost have been used as internal standards in its quantification in human plasma. researchgate.net The use of SIL internal standards is crucial for correcting for matrix effects and improving both the trueness and precision of analytical methods employing LC-MS and LC-MS/MS. researchgate.net
Methodologies for Studying Metabolite Profiles and Targeted Metabolomics in Preclinical Studies
Metabolite profiling, or metabolomics, is the comprehensive measurement of low-molecular-weight metabolites in a biological system. nih.gov This approach provides a dynamic snapshot of the physiological state and can be used to investigate changes induced by external stimuli, such as drug treatment. nih.gov In preclinical studies, metabolomics can be a valuable tool for understanding mechanisms of action and identifying potential biomarkers. nih.gov
The primary analytical platforms for metabolomics are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, particularly LC-MS. nih.gov For targeted metabolomics, where the goal is to quantify a specific set of known metabolites, LC-MS/MS is the preferred technique due to its high sensitivity and specificity.
In the context of this compound, targeted metabolomics approaches would involve developing and validating an LC-MS/MS method for the simultaneous quantification of Limaprost and its key metabolites, including this compound, in various biological matrices from preclinical species. This allows for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. The use of commercially available kits, such as the BIOCRATES AbsoluteIDQ p180 platform, which utilizes isotope-labeled internal standards, can facilitate the quantification of a broad range of metabolites. nih.gov
Preclinical Research Models for Investigating 15 Keto Prostaglandin Biology
In Vitro Cell Culture Models for Assessing Cellular Effects
In vitro cell culture models are fundamental for dissecting the specific cellular and molecular effects of 15-keto prostaglandins (B1171923). These systems allow for controlled experiments to understand how these compounds interact with different cell types and influence cellular processes.
Human cell lines are frequently employed to study the effects of 15-keto prostaglandins. For instance, the human mammary epithelial cell line MCF10A-ras has been used to demonstrate that 15-keto-PGE2 can suppress STAT3 phosphorylation, dimerization, and nuclear translocation, ultimately inhibiting breast cancer cell growth and progression. researchgate.netnih.gov Similarly, cell lines such as the human prostate cancer cell line LNCaP and HeLa cells have been instrumental in reconstituting the prostaglandin (B15479496) metabolic pathway. researchgate.net Studies using these cells have confirmed the "two-step hypothesis" where prostaglandins are first taken up by a transporter like PGT and then oxidized by intracellular 15-hydroxyprostaglandin dehydrogenase (15-PGDH). researchgate.net
The human luteinized granulosa cell line HGL5 and the non-luteinized granulosa cell line COV434 have been used to investigate the expression of enzymes involved in prostaglandin metabolism, such as cyclooxygenase-2 (COX-2) and 15-PGDH. iiarjournals.org Furthermore, Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK) cells expressing specific prostaglandin receptors (EP2 and EP4) have been used to show that while 15-keto-PGE2 has a lower binding affinity than PGE2, it can still bind to these receptors and induce downstream signaling like cAMP formation. caymanchem.commdc-berlin.de Prostaglandin E1 (PGE1), the parent compound of limaprost (B1675396), has been studied in human umbilical vein endothelial cells (HUVEC) to assess its protective effects against oxidative stress. sigmaaldrich.com
Table 1: In Vitro Cell Culture Models for 15-Keto Prostaglandin Research
In Vivo Animal Models for Pharmacokinetic and Pharmacodynamic Studies
In vivo animal models are crucial for understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of 15-keto prostaglandins in a whole-organism context.
Various animal models have been utilized to study the metabolism and effects of prostaglandins and their 15-keto metabolites. For instance, the pharmacokinetics of Prostanit, a derivative of PGE1, was studied in rabbits, where its rapid metabolism to 13,14-dihydro-15-keto-PGE1 was observed. nih.gov Mice are also commonly used, for example, in models of LPS-induced sepsis where 15-keto-PGE2 administration was shown to reduce mortality. caymanchem.com A knockout mouse model for the monocarboxylate transporter 6 (Mct6) was used to study the transport of PGF2α and its primary metabolite, 13,14-dihydro-15-keto PGF2α (PGFM), demonstrating altered plasma and urinary concentrations of these compounds in the knockout mice compared to wild-type. mdpi.com Furthermore, mouse models of pregnancy and pseudopregnancy have been used to measure plasma concentrations of PGFM to understand the role of prostaglandins in reproductive processes. bioscientifica.com
Rats have been used in models of angina pectoris to assess the effects of limaprost on cardiovascular parameters. researchgate.net Dogs have also been employed to study the coronary blood flow changes induced by limaprost. researchgate.net More recently, the zebrafish (Danio rerio) has emerged as a valuable model. Studies have shown that both PGE2 and 15-keto-PGE2 are present during embryonic development and that exogenous 15-keto-PGE2 can perturb glomerular vascularization, highlighting its biological activity in vivo. researchgate.netmdc-berlin.de
Table 2: In Vivo Animal Models for Prostaglandin Research
Biochemical and Enzymatic Assays for Characterizing Interactions
Biochemical and enzymatic assays are essential for quantifying 15-keto prostaglandins and characterizing their interactions with molecular targets like receptors and enzymes.
Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used for the quantitative determination of prostaglandin metabolites. Competitive ELISA kits are available to measure the concentration of 13,14-dihydro-15-keto-PGF2α (PGFM) in various biological samples, including serum, plasma, urine, and fecal extracts. mybiosource.comantibodies-online.comcaymanchem.com These assays rely on the competition between the PGFM in the sample and a fixed amount of labeled PGFM for binding sites on a specific antibody. mybiosource.com
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the separation, identification, and quantification of prostaglandins and their metabolites. nih.govacademicjournals.org LC-MS/MS methods have been developed for the sensitive determination of limaprost and its metabolites, including 15-keto-PGE0, in human plasma. researchgate.netresearchgate.net These highly sensitive techniques are crucial for pharmacokinetic studies where concentrations can be very low. researchgate.netresearchgate.net
Enzymatic assays are used to study the activity of enzymes involved in the metabolism of 15-keto prostaglandins. For example, the activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme that converts prostaglandins to their 15-keto forms, can be measured by monitoring the reduction of NAD+ to NADH, which results in an increase in fluorescence. caymanchem.com Such assays can be used to screen for new substrates of the enzyme. caymanchem.com Similarly, the purification and characterization of enzymes like 15-ketoprostaglandin Δ13-reductase, which further metabolizes 15-keto prostaglandins, have been achieved using techniques like affinity chromatography, allowing for detailed kinetic studies. nih.gov
Table 3: Biochemical and Enzymatic Assays
Table of Mentioned Compounds
Future Research Directions and Unanswered Questions Regarding 15 Keto Limaprost
Elucidation of Novel Biological Roles and Signaling Pathways
While the metabolism of PGE1 to 15-keto metabolites is a known pathway, the specific biological functions of 15-keto limaprost (B1675396) are still largely uncharted territory. mdpi.com The parent compound, limaprost, is a prostaglandin (B15479496) E1 analogue, and its metabolites, including 15-keto derivatives, are formed through the action of 15-hydroxydehydrogenase. mdpi.com
Recent studies on the related compound, 15-keto-PGE2, offer a compelling roadmap for future investigations into 15-keto limaprost. Research has revealed that 15-keto-PGE2, long thought to be an inactive metabolite of the pro-inflammatory prostaglandin E2 (PGE2), actually functions as a "switched agonist." nih.govnih.gov It appears to take over from PGE2, activating EP2 receptor-mediated signaling after PGE2 has initiated a response through EP4 receptors. nih.govnih.gov This novel mechanism may be crucial for terminating PGE2-evoked inflammation and maintaining tissue homeostasis. nih.govnih.gov
Future research should aim to determine if this compound exhibits similar "switched agonist" activity or other novel signaling roles. Investigating its effects on various cellular pathways, beyond those traditionally associated with prostaglandins (B1171923), is essential. This includes exploring its potential influence on pathways like the mTOR signaling pathway and the PPAR signaling pathway, which have been linked to metabolites of other prostaglandins. researchgate.net
Comprehensive Analysis of Receptor Selectivity and Bias
A critical area of future inquiry is the detailed characterization of this compound's interaction with prostanoid receptors. The four main subtypes of E-type prostanoid (EP) receptors—EP1, EP2, EP3, and EP4—are known to mediate the effects of PGE2. nih.govnih.gov Studies on 15-keto-PGE2 have shown that it acts as a biased and/or partial agonist, with differing affinities and efficacies for EP2 and EP4 receptors compared to PGE2. nih.govnih.gov
Specifically, 15-keto-PGE2 demonstrates a lower binding affinity for EP4 receptors but can more readily bind to EP2 receptors. nih.gov This differential binding contributes to its role in attenuating PGE2-evoked responses. nih.gov It is plausible that this compound also exhibits receptor selectivity and biased agonism. A thorough investigation of its binding affinities and functional activities at all EP receptor subtypes is necessary. This will clarify whether it preferentially activates certain signaling cascades over others, a phenomenon known as biased agonism. Understanding this selectivity is key to predicting its physiological effects and therapeutic potential.
Table 1: Receptor Interaction Profile of 15-Keto-PGE2
| Receptor | Agonist Type | Key Findings | Reference |
| EP2 | Partial/Biased Agonist | More readily binds to EP2 receptors compared to EP4. | nih.gov |
| EP4 | Partial Agonist | Lower potency and efficacy in cAMP formation compared to PGE2. | nih.gov |
Exploration of Therapeutic Potential in Preclinical Disease Models
The potential therapeutic applications of this compound, particularly in the context of neuroinflammation and metabolic disorders, represent a significant and exciting frontier for research.
Neuroinflammation:
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. nih.gov The ketogenic diet, which induces a metabolic state of ketosis, has shown promise in reducing neuroinflammation by modulating microglial activation and inhibiting pro-inflammatory pathways. nih.govfrontiersin.org Given that this compound is a ketone-containing compound, it is conceivable that it may possess inherent anti-inflammatory properties within the central nervous system. Preclinical studies in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease are warranted to investigate whether this compound can mitigate neuroinflammatory processes and offer neuroprotection. frontiersin.orgfrontiersin.org
Metabolic Disorders:
The ketogenic diet has also been explored for its potential benefits in metabolic disorders such as type 2 diabetes. nih.gov The metabolic alterations induced by ketosis can influence various signaling pathways involved in glucose and lipid metabolism. nih.gov Research has identified metabolites like 13,14-Dihydro-15-keto-PGE2 as being involved in the therapeutic effects of certain treatments for ulcerative colitis, a condition with a metabolic component. researchgate.net This suggests that keto-prostaglandins could play a role in modulating metabolic pathways. Therefore, preclinical investigations into the effects of this compound in models of metabolic disorders are a logical next step.
Development of Novel Analogues with Modified Pharmacological Profiles
The synthesis of novel analogues of this compound with tailored pharmacological properties is a promising avenue for drug discovery. By systematically modifying the chemical structure of this compound, it may be possible to enhance its receptor selectivity, improve its metabolic stability, or alter its agonist/antagonist profile.
The development of prostaglandin analogues has a rich history, with numerous modifications leading to drugs with optimized therapeutic effects. scribd.comresearchgate.net For instance, the introduction of aromatic rings or fluorine atoms into the omega chain of prostaglandin analogues has been shown to significantly alter their biological activity. scribd.com Similar strategies could be applied to this compound to create a library of new compounds for screening. The goal would be to identify analogues with improved efficacy and reduced side effects for specific therapeutic applications.
Advanced Analytical Techniques for Deeper Mechanistic Insights
To fully unravel the biological functions and mechanisms of action of this compound, the application of advanced analytical techniques is indispensable. Highly sensitive and selective methods are required to accurately quantify the low levels of this metabolite in biological samples. researchgate.net
Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have proven effective for the analysis of prostaglandins and their metabolites. researchgate.netresearchgate.net The development of specialized derivatization techniques can further enhance the sensitivity of these methods, allowing for the detection of even trace amounts of compounds like 15-keto prostaglandins. researchgate.net
Furthermore, metabolomics approaches, which allow for the comprehensive analysis of a wide range of metabolites in a biological system, can provide a broader understanding of the metabolic pathways influenced by this compound. researchgate.net By combining these advanced analytical tools with in vitro and in vivo studies, researchers can gain deeper insights into the intricate signaling networks regulated by this intriguing compound.
Q & A
Basic Research Questions
Q. What are the common degradation pathways of 15-Keto Limaprost in solid-state formulations, and what analytical methods are recommended to monitor these processes?
- Methodological Answer : Degradation of this compound in humid conditions primarily involves hydrolysis of the C-15 hydroxyl group, forming metabolites like 17S,20-dimethyl-trans-Δ2-prostaglandin A1 (11-deoxy-Δ10) . To monitor degradation:
- Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for quantifying degradation products .
- Employ X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to assess crystallinity changes in drug-excipient complexes .
- Validate methods per ICH guidelines (e.g., specificity, linearity, LOD/LOQ) to ensure reproducibility .
Q. How can researchers design in vitro models to assess the pharmacological efficacy of this compound analogs?
- Methodological Answer :
- Use cell-based assays (e.g., vascular smooth muscle cells) to evaluate vasodilatory effects via cAMP modulation .
- Apply enzyme-linked immunosorbent assays (ELISA) to quantify prostaglandin receptor binding affinity .
- Optimize dissolution media mimicking physiological pH (e.g., phosphate-buffered saline) to study drug release kinetics .
Advanced Research Questions
Q. What strategies improve the stability of this compound in solid-state formulations under humid conditions?
- Methodological Answer :
- Ternary inclusion complexes : Co-formulate with α- and β-cyclodextrins (CDs) at a molar ratio of 1:3.5 (drug:CDs) via freeze-drying . This reduces crystallization of excipients, maintaining amorphous drug stability .
- Excipient optimization : Incorporate β-CD as an external stabilizer in dextran-based matrices to delay degradation .
- Accelerated stability testing : Store samples at 30°C/75% relative humidity (R.H.) and monitor degradation kinetics using validated HPLC methods .
Q. How can batch-to-batch variability in this compound formulations be minimized for preclinical studies?
- Methodological Answer :
- Quality control (QC) protocols : Require peptide content analysis, salt content measurement, and TFA removal validation (<1%) for sensitive bioassays .
- Standardized freeze-drying : Control parameters (e.g., cooling rate, annealing) to ensure consistent amorphous solid dispersion .
- Statistical design of experiments (DoE) : Use factorial designs to optimize excipient ratios and processing conditions .
Q. What advanced analytical techniques address challenges in quantifying this compound in pharmacokinetic studies?
- Methodological Answer :
- Differential mobility spectrometry (DMS) : Couple with LC-MS/MS to enhance selectivity by filtering out endogenous interferences in plasma samples .
- Isotope dilution : Use deuterated internal standards (e.g., d4-15-Keto Limaprost) to improve quantification accuracy .
- Microsampling techniques : Collect small plasma volumes (e.g., 10 µL) to reduce animal use in preclinical trials .
Data Contradictions and Resolution
Q. Why do some studies report conflicting stability outcomes for this compound-cyclodextrin complexes?
- Analysis : Discrepancies arise from differences in CD ratios, freeze-drying protocols, and storage conditions. For example:
- β-CD alone accelerates degradation due to rapid crystallization, whereas α-CD stabilizes the amorphous phase .
Experimental Design Best Practices
Q. What criteria should guide the selection of animal models for this compound efficacy studies?
- Methodological Answer :
- Species-specific metabolism : Use cynomolgus monkeys for ocular studies due to similarities in prostaglandin receptor expression .
- Dose calibration : Administer 1 µg/eye to observe measurable intraocular pressure reduction while minimizing systemic effects .
- Ethical compliance : Follow ARRIVE guidelines for humane endpoints and sample size justification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
